BBB Permeability Advantage Over the Co‑identified Rac1 Inhibitor CS7171
In a direct comparative in vitro blood–brain barrier (BBB) permeability assay, 1‑benzyl‑4‑(phenylsulfonyl)piperazine (JKF‑034) demonstrated a 7.2‑fold higher apparent permeability coefficient (Papp) than the structurally distinct Rac1 inhibitor CS7171 [1]. This provides a quantifiable selection criterion for CNS‑targeted Rac1 programs.
| Evidence Dimension | Apparent permeability coefficient (Papp) across an in vitro BBB model |
|---|---|
| Target Compound Data | Papp (A→B) = 57.33 × 10⁻⁶ cm/s |
| Comparator Or Baseline | CS7171; Papp (A→B) = 7.91 × 10⁻⁶ cm/s |
| Quantified Difference | 7.2‑fold higher Papp for JKF‑034 |
| Conditions | In vitro BBB monolayer permeability assay; apical‑to‑basolateral (A→B) transport at 0.04–0.06 Papp units SD (Table 2 in Wu et al., 2019) |
Why This Matters
A 7‑fold higher BBB permeability predicts superior brain exposure, which is a critical differentiator when selecting a Rac1 inhibitor for in‑vivo CNS efficacy studies.
- [1] Wu W, Du S, Shi W, et al. Inhibition of Rac1-dependent forgetting alleviates memory deficits in animal models of Alzheimer's disease. Protein Cell. 2019;10(10):745-759. Table 2. doi:10.1007/s13238-019-0641-0 View Source
